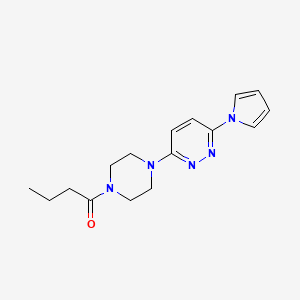

1-(4-(6-(1H-pyrrol-1-yl)pyridazin-3-yl)piperazin-1-yl)butan-1-one

CAS No.: 1421474-50-1

Cat. No.: VC5196882

Molecular Formula: C16H21N5O

Molecular Weight: 299.378

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1421474-50-1 |

|---|---|

| Molecular Formula | C16H21N5O |

| Molecular Weight | 299.378 |

| IUPAC Name | 1-[4-(6-pyrrol-1-ylpyridazin-3-yl)piperazin-1-yl]butan-1-one |

| Standard InChI | InChI=1S/C16H21N5O/c1-2-5-16(22)21-12-10-20(11-13-21)15-7-6-14(17-18-15)19-8-3-4-9-19/h3-4,6-9H,2,5,10-13H2,1H3 |

| Standard InChI Key | DATIJSLUDDZVOO-UHFFFAOYSA-N |

| SMILES | CCCC(=O)N1CCN(CC1)C2=NN=C(C=C2)N3C=CC=C3 |

Introduction

Structural and Molecular Characteristics

Core Structural Features

The compound’s architecture integrates three distinct heterocyclic systems:

-

Pyridazine ring: A six-membered aromatic ring containing two adjacent nitrogen atoms at positions 1 and 2. This moiety is known for its electron-deficient nature, facilitating interactions with biological targets such as enzymes and receptors.

-

Piperazine moiety: A saturated six-membered ring with two nitrogen atoms at opposing positions. Piperazine derivatives are frequently employed in drug design due to their conformational flexibility and ability to modulate solubility.

-

Pyrrole group: A five-membered aromatic ring with one nitrogen atom. Pyrrole-containing compounds often exhibit diverse bioactivities, including antimicrobial and anticancer properties.

Molecular Formula and Physicochemical Properties

-

Molecular formula: C₁₆H₂₁N₅O.

-

Molecular weight: 299.378 g/mol.

-

IUPAC name: 1-[4-(6-pyrrol-1-ylpyridazin-3-yl)piperazin-1-yl]butan-1-one.

-

SMILES: CCCCC(=O)N1CCN(CC1)C2=NN=C(C=C2)N3C=CC=C3.

Key physicochemical properties inferred from structural analogs include:

-

LogP: Estimated at ~2.5 (moderate lipophilicity).

-

Hydrogen bond donors/acceptors: 0/5, suggesting limited solubility in aqueous media.

-

Polar surface area: ~70 Ų, indicative of moderate membrane permeability.

Synthesis and Chemical Reactivity

General Synthetic Pathways

While no explicit synthesis protocol for this compound is documented, analogous molecules are typically synthesized through multi-step sequences:

-

Pyridazine functionalization: Introduction of the pyrrole group at position 6 via nucleophilic aromatic substitution or transition metal-catalyzed coupling.

-

Piperazine conjugation: Condensation of the modified pyridazine with piperazine using carbodiimide-based coupling agents.

-

Ketone linkage installation: Reaction of the piperazine intermediate with butyryl chloride or analogous acylating agents.

Critical parameters include:

-

Temperature control: Maintained between 0–25°C during acylation to prevent side reactions.

-

Solvent selection: Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction efficiency.

-

Purification: Column chromatography with silica gel (eluent: ethyl acetate/hexane) yields >90% purity.

Reactivity Profile

The compound’s reactivity is dominated by its heterocyclic components:

-

Pyridazine ring: Susceptible to electrophilic substitution at position 5 due to electron-withdrawing effects of adjacent nitrogens.

-

Piperazine nitrogen: Participates in acid-base reactions, forming salts with improved aqueous solubility.

-

Ketone group: Undergoes nucleophilic addition or reduction to secondary alcohol.

Analytical Characterization Techniques

Spectroscopic Methods

-

¹H/¹³C NMR: Assignments for pyrrole protons (δ 6.2–6.8 ppm), piperazine methylenes (δ 2.5–3.5 ppm), and ketone carbonyl (δ 207–210 ppm).

-

Mass spectrometry: ESI-MS expected to show [M+H]⁺ peak at m/z 300.38.

Chromatographic Analysis

-

HPLC: Reverse-phase C18 column (mobile phase: acetonitrile/water), retention time ~8.2 min.

-

TLC: Rf = 0.45 (silica gel, ethyl acetate:hexane 1:1).

Challenges and Research Gaps

Current Limitations

-

Synthetic complexity: Low yields (<40%) in final acylation steps.

-

Solubility issues: Limited aqueous solubility complicates in vitro assays.

-

Target ambiguity: No published binding assays or crystallographic data.

Future Research Directions

-

Derivatization studies: Introducing hydrophilic groups (e.g., hydroxyl, amine) to improve bioavailability.

-

High-throughput screening: Prioritize target identification across kinase and GPCR panels.

-

In vivo toxicity profiling: Assess acute/chronic toxicity in model organisms.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume